molecular formula C13H14O3 B3146134 trans-2-Benzoylcyclopentane-1-carboxylic acid CAS No. 590409-31-7

trans-2-Benzoylcyclopentane-1-carboxylic acid

Cat. No.: B3146134
CAS No.: 590409-31-7
M. Wt: 218.25 g/mol
InChI Key: SPRHBCOBGFZPAI-UHFFFAOYSA-N
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Description

Trans-2-Benzoylcyclopentane-1-carboxylic acid is a useful research compound. Its molecular formula is C13H14O3 and its molecular weight is 218.25 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-benzoylcyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O3/c14-12(9-5-2-1-3-6-9)10-7-4-8-11(10)13(15)16/h1-3,5-6,10-11H,4,7-8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPRHBCOBGFZPAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)C(=O)O)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Trans 2 Benzoylcyclopentane 1 Carboxylic Acid and Its Analogues

Strategic Retrosynthetic Approaches

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex target molecules. For trans-2-Benzoylcyclopentane-1-carboxylic acid, several disconnections can be envisioned, leading to simpler and more readily available starting materials. A primary disconnection can be made at the carbon-carbon bond between the cyclopentane (B165970) ring and the benzoyl group, suggesting a Friedel-Crafts acylation or a related reaction involving a cyclopentanecarboxylic acid derivative and a benzene ring. Another key disconnection can break the cyclopentane ring itself, pointing towards cyclization strategies from acyclic precursors.

A plausible retrosynthetic pathway involves disconnecting the benzoyl group to yield cyclopentane-1,2-dicarboxylic acid or a derivative. This intermediate can be further simplified by cleaving the C1-C2 bond of the cyclopentane ring, leading to a linear precursor that can be cyclized. For instance, a tandem conjugate addition-cyclization protocol can be employed to construct the cyclopentane ring with the desired stereochemistry. nih.gov

Direct Synthesis Protocols

Several direct synthetic methods can be employed to construct the this compound scaffold. These methods can be broadly categorized into oxidation-based routes, carbonylation and carboxylation techniques, and cyclization reactions.

Oxidation-Based Routes to Cyclopentane Carboxylic Acids

Oxidation reactions are fundamental in organic synthesis for introducing carboxylic acid functionalities. The synthesis of cyclopentanecarboxylic acid derivatives can be achieved through the oxidation of various precursors.

Oxidation of Cyclopentanol and Cyclopentanone : Cyclopentanol can be oxidized to cyclopentanone using oxidizing agents like Jones reagent (CrO₃ in H₂SO₄). brainly.com The resulting cyclopentanone can then be further oxidized to a dicarboxylic acid, such as glutaric acid, which can serve as a precursor to the target molecule. bibliotekanauki.pl The oxidation of cyclic ketones with oxygen or air in the presence of transition metal catalysts is an alternative method for producing dicarboxylic acids. bibliotekanauki.pl For example, the oxidation of cyclopentanone can yield glutaric acid with high selectivity. bibliotekanauki.pl

Oxidative Cleavage of Alkenes : Alkenes can undergo oxidative cleavage with strong oxidizing agents like hot alkaline KMnO₄ to form carboxylic acids. libretexts.org A suitably substituted cyclopentene could, in principle, be cleaved to a dicarboxylic acid precursor.

PrecursorOxidizing AgentProductReference
CyclopentanolJones ReagentCyclopentanone brainly.com
CyclopentanoneOxygen/Air, Mn(II) catalystGlutaric Acid bibliotekanauki.pl
AlkenesHot alkaline KMnO₄Carboxylic Acids libretexts.org

Carbonylation and Carboxylation Techniques

Carbonylation and carboxylation reactions provide direct routes to introduce a carboxylic acid group.

Grignard Reagents with CO₂ : A well-established method for synthesizing carboxylic acids is the carboxylation of Grignard reagents. libretexts.orgmasterorganicchemistry.com A cyclopentyl Grignard reagent can react with carbon dioxide to form the corresponding cyclopentanecarboxylic acid after acidic workup. libretexts.orgchemistrysteps.com This method is advantageous as it extends the carbon chain by one carbon atom. chemistrysteps.com The general mechanism involves the nucleophilic attack of the Grignard reagent on the electrophilic carbon of CO₂, forming a metal-stabilized carboxylate intermediate, which is then protonated. chemistrysteps.comstudy.com

Electrocarboxylation : Electrocarboxylation is an electrochemical method for the synthesis of carboxylic acids. beilstein-journals.org This technique can be applied to organic bromides to produce the corresponding carboxylic acids. nih.govacs.org For instance, the electrocarboxylation of organic bromides can be achieved using a silver nanowire/nitrogen-doped carbon electrocatalyst. nih.gov

Palladium-Catalyzed Carbonylation : Palladium-catalyzed carbonylation reactions are powerful tools for the synthesis of carbonyl-containing compounds. rsc.org These reactions can involve the carbonylation of C(sp³)–H bonds, providing a direct route to carboxylic acid derivatives.

TechniqueReactantsProductKey FeaturesReference
Grignard CarboxylationCyclopentylmagnesium halide, CO₂Cyclopentanecarboxylic acidExtends carbon chain by one. libretexts.orgchemistrysteps.com
ElectrocarboxylationOrganic bromides, CO₂Carboxylic acidsElectrochemical synthesis. nih.govacs.org
Pd-Catalyzed CarbonylationAlkenes, COCarboxylic acid derivativesDirect functionalization of C-H bonds. rsc.org

Cyclization and Ring-Forming Reactions Yielding Cyclopentane Scaffolds

The construction of the cyclopentane ring is a critical step in the synthesis of the target molecule. Various cyclization strategies have been developed to form five-membered carbocycles.

Intramolecular Cyclization : Intramolecular cyclization reactions are efficient methods for constructing cyclic systems. For example, functionalized cyclopentanones can be synthesized through the intramolecular cyclization of ynones and cyanoacrylates. researchgate.net Tandem reactions, such as a 1,6-addition/cyclopropanation/rearrangement sequence, can also lead to functionalized cyclopentanes. researchgate.net

[3+2] Cycloaddition Reactions : [3+2] cycloaddition reactions are a powerful strategy for the synthesis of five-membered rings. These reactions involve the coupling of a three-carbon component with a two-carbon component. nih.gov

Decarbonylative Cycloaddition : A rhodium-catalyzed intramolecular decarbonylative coupling between cyclobutanones and alkenes provides a route to access saturated bridged cyclopentanes. nih.gov

Domino Reactions : A domino reaction involving a Michael addition followed by a 5-exo-trig intramolecular cyclization can be used for the asymmetric synthesis of polyfunctionalized cyclopentane derivatives. nih.govresearchgate.net

Stereoselective Synthesis Strategies

Controlling the stereochemistry of the substituents on the cyclopentane ring is crucial for synthesizing the desired trans-isomer of 2-Benzoylcyclopentane-1-carboxylic acid. Stereoselective synthesis strategies, including asymmetric synthesis and enantioselective approaches, are employed to achieve this control.

Asymmetric Synthesis and Enantioselective Approaches

Asymmetric synthesis aims to create chiral molecules with a specific stereochemistry.

Chiral Auxiliaries : The use of chiral auxiliaries can direct the stereochemical outcome of a reaction. For instance, the 1,4-addition of a cuprate to a chiral Michael acceptor, followed by a Dieckmann cyclization, can produce 2,3-disubstituted cyclopentanones with high stereoselectivity. researchgate.net

Chiral Catalysts : Chiral catalysts can be used to induce enantioselectivity in a reaction. For example, a chiral chinchona-based squaramide bifunctional acid–base catalyst has been used in the enantioselective synthesis of thio-substituted cyclobutanes. rsc.orgresearchgate.net N-heterocyclic carbenes can catalyze the enantioselective synthesis of α,α-disubstituted cyclopentenes through an intramolecular aldol reaction. nih.gov

Domino Reactions with Chiral Reagents : The asymmetric synthesis of orthogonally functionalized cyclopentane derivatives can be achieved through a domino reaction of a prochiral precursor with a chiral lithium amide. nih.govresearchgate.net This approach allows for the stereocontrolled formation of multiple stereocenters in a single synthetic operation.

StrategyKey Reagent/CatalystOutcomeReference
Chiral Auxiliary(-)-8-phenylmenthol or Helmchen auxiliaryStereoselective synthesis of 3-substituted and 2,3-disubstituted cyclopentanones researchgate.net
Chiral CatalystChiral chinchona-based squaramideEnantioselective synthesis of thio-substituted cyclobutanes rsc.orgresearchgate.net
Chiral CatalystN-heterocyclic carbenesEnantioselective synthesis of α,α-disubstituted cyclopentenes nih.gov
Chiral ReagentChiral lithium amide in a domino reactionAsymmetric synthesis of polyfunctionalized cyclopentane derivatives nih.govresearchgate.net

Chiral Pool and Chiral Auxiliary Methodologies

The asymmetric synthesis of this compound and its analogues can be effectively achieved by leveraging the principles of chiral pool synthesis and chiral auxiliary-based methodologies. The chiral pool refers to the use of readily available, inexpensive, and enantiomerically pure natural products such as amino acids, terpenes, and carbohydrates as starting materials. wikipedia.orgnih.gov This approach is particularly advantageous when the target molecule's stereochemical architecture is similar to that of the chosen chiral building block. wikipedia.org For instance, terpenes, a diverse class of natural products, serve as a rich source of chirality for the synthesis of complex molecules. nih.gov

Chiral auxiliaries, on the other hand, are stereogenic compounds that are temporarily incorporated into a prochiral substrate to direct a diastereoselective transformation. wikipedia.orgnih.gov After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This method has proven to be a powerful strategy for the synthesis of a wide array of biologically active compounds. nih.gov

A notable example of a chiral auxiliary that is not derived from the common natural amino acid pool is (4R,5S)-cyclopentano[d]oxazolidin-2-one, which can be synthesized from ethyl 2-oxocyclopentanecarboxylate. This auxiliary has demonstrated high efficacy in asymmetric alkylation and syn-aldol reactions, achieving excellent diastereofacial selectivities (>99%). nih.gov The rigid, conformationally constrained structure of such cyclic aminoalcohol-derived auxiliaries is key to their ability to induce high levels of stereocontrol. nih.gov The process involves attaching the auxiliary to an achiral carboxylic acid derivative, performing a stereoselective alkylation or other modification, and then cleaving the auxiliary to yield the enantiomerically enriched carboxylic acid. nih.gov

Diastereoselective Control in Cyclopentane Formation

Achieving a high degree of diastereoselective control is paramount in the synthesis of polysubstituted cyclopentane rings, such as that in this compound. The trans relationship between the benzoyl and carboxylic acid groups at the C1 and C2 positions necessitates a synthetic strategy that precisely controls the stereochemical outcome of the ring-forming or functionalization steps.

One powerful strategy for achieving such control is through a domino reaction, which involves a sequence of intramolecular reactions where the subsequent reaction is triggered by the functionality installed in the previous step. For example, the asymmetric synthesis of a substituted cyclopentane-1-carboxylic acid derivative has been accomplished via a domino reaction initiated by a Michael addition of a chiral lithium amide to an acyclic diene, followed by a 5-exo-trig intramolecular cyclization. mdpi.com This sequence allows for the controlled formation of the cyclopentane ring with specific stereochemistry. In a reported synthesis of a 2-N-Benzyl-N-α-methylbenzylamino-5-carboxymethyl-cyclopentane-1-carboxylic acid analogue, the addition of lithium (S)-N-benzyl-N-α-methylbenzylamine to tert-butyl methyl (E,E)-octa-2,6-diendioate resulted in a high yield of the desired cyclopentane product with a specific stereochemistry, demonstrating excellent diastereoselective control. mdpi.com The stereochemical outcome is consistent with the asymmetric addition of the lithium amide followed by an anti-alkylation of the resulting enolate. mdpi.com

Another approach to ensure the desired trans configuration is through a tandem hydrozirconation/Lewis acid-mediated cyclization sequence. This method has been successfully applied to the diastereoselective synthesis of trans-2-substituted cyclopentylamines from butenyl oxazolidines, which are valuable intermediates for further elaboration. nih.gov Such methodologies that allow for the construction of diversely substituted cyclopentylamines are synthetically useful and can be adapted for the synthesis of analogues of the target molecule. nih.gov

Enzymatic Resolution for Enantiomeric Purity

Enzymatic resolution is a powerful and widely used technique for the separation of enantiomers to obtain compounds with high enantiomeric purity. acs.orgmdpi.com This method relies on the stereoselectivity of enzymes, typically lipases, to preferentially catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. mdpi.comresearchgate.net For carboxylic acids like this compound, this often involves the enantioselective esterification of the racemic acid or the hydrolysis of a racemic ester derivative. mdpi.com

A prominent enzyme used for such resolutions is Lipase B from Candida antarctica (CALB), which has demonstrated excellent catalytic activity in the enantioselective acetylation of various racemic cyclopentane derivatives. nih.gov For instance, in the resolution of (+/-)-cis-N-(alkoxycarbonyl)cyclopentane-1,2-diamines, CALB was shown to be a highly effective catalyst. nih.gov The success of enzymatic resolutions is often quantified by the enantiomeric excess (ee) of the product and the substrate, as well as the enantioselectivity (E value) of the enzyme. High E values are indicative of a highly selective and efficient resolution process.

The general procedure for an enzymatic hydrolysis-based resolution involves incubating the racemic ester with the lipase in a buffered aqueous solution. The enzyme selectively hydrolyzes one enantiomer of the ester to the corresponding carboxylic acid, which can then be separated from the unreacted ester enantiomer. Conversely, in an esterification reaction, the racemic acid is treated with an alcohol in the presence of the enzyme, which selectively esterifies one enantiomer.

Substrate TypeEnzymeReaction TypeOutcome
Racemic Carboxylic Acid EsterLipaseHydrolysisOne enantiomer is hydrolyzed to the acid, the other remains as the ester.
Racemic Carboxylic AcidLipaseEsterificationOne enantiomer is converted to the ester, the other remains as the acid.

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles to the synthesis of this compound and its analogues is crucial for developing environmentally sustainable and economically viable processes. Green chemistry focuses on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. fudan.edu.cn This includes the use of renewable feedstocks, environmentally benign reagents and catalysts, and safer solvents. fudan.edu.cnresearchgate.net

A key aspect of green chemistry is the utilization of biomass-derived platform molecules as starting materials. For instance, furfural, which can be obtained from lignocellulosic biomass, is a versatile renewable feedstock for the synthesis of various valuable chemicals, including cyclopentanone derivatives. fudan.edu.cnresearchgate.net The conversion of furfural to cyclopentanone can be achieved through aqueous-phase hydrogenation-rearrangement tandem reactions, representing a sustainable route to the cyclopentane core. researchgate.net

Environmentally Benign Reagents and Catalysis

The choice of reagents and catalysts plays a significant role in the environmental impact of a synthetic route. Green chemistry encourages the use of catalytic processes over stoichiometric ones, as catalysts are used in smaller quantities and can often be recycled and reused. researchgate.net For the synthesis of cyclopentane derivatives, a variety of catalytic systems are being explored that are more environmentally friendly than traditional reagents.

For example, the aqueous-phase hydrogenation of furfural to produce cyclopentanone can be efficiently catalyzed by supported metal nanoparticles, such as Ni–Cu@MOF-5 or supported gold nanoparticles. fudan.edu.cnresearchgate.net These catalysts can operate in water, a green solvent, and can be recovered and reused, thus minimizing waste. researchgate.net Another innovative approach involves the use of waste materials, such as seashells, to derive catalysts like CaO, which, in combination with Raney Ni, can be used in the Guerbet reaction of cyclopentanol, a process relevant to the synthesis of bio-jet fuel. researchgate.net

The use of solid acid catalysts, such as zeolites (e.g., HZSM-5), is another green alternative to traditional homogeneous acid catalysts. researchgate.net These solid acids are non-corrosive, easy to handle, and can be readily separated from the reaction mixture, which simplifies product purification and catalyst recycling. researchgate.net

Catalyst SystemReactionGreen Chemistry Aspect
Ni–Cu@MOF-5Aqueous-phase hydrogenation of furfuralReusable catalyst, high selectivity, use of biomass feedstock
Supported Gold NanoparticlesAqueous-phase hydrogenation of furfuralOperates in water, high conversion and selectivity
Waste Seashell-derived CaO + Raney NiGuerbet reaction of cyclopentanolUse of waste material as catalyst precursor
HZSM-5 ZeoliteMannich–Diels–Alder reactionRecyclable solid acid catalyst, high activity and selectivity

Solvent Considerations and Aqueous Media Applications

The choice of solvent is a critical factor in green chemistry, as solvents often constitute the largest proportion of mass in a chemical process and are a major source of waste and environmental pollution. The ideal green solvent is non-toxic, non-flammable, readily available, and recyclable. Water is considered one of the most environmentally benign solvents due to its natural abundance, non-toxicity, and non-flammability.

Significant efforts have been made to develop synthetic methodologies that can be performed in aqueous media. The synthesis of cyclopentanone from furfural via aqueous-phase hydrogenation is a prime example of a green process that utilizes water as the reaction medium. fudan.edu.cnresearchgate.net This approach not only avoids the use of volatile organic compounds (VOCs) but can also enhance the selectivity of the reaction. For instance, the use of anatase TiO2-supported gold nanoparticles in neat water has been shown to quantitatively convert furfural to cyclopentanone. fudan.edu.cn

In addition to water, other solvents with favorable environmental profiles, such as cyclopentane itself, are being considered for organic synthesis. polyurethanechemicals.com Cyclopentane is used as a reaction medium and a solvent in various applications and is considered a more environmentally friendly alternative to some traditional organic solvents. polyurethanechemicals.com The selection of a solvent should always be guided by a life-cycle assessment to ensure that its production, use, and disposal have a minimal environmental footprint.

Elucidation of Reaction Mechanisms and Kinetics Pertinent to Trans 2 Benzoylcyclopentane 1 Carboxylic Acid

Mechanistic Pathways of Carboxylic Acid Functional Group Transformations

The carboxylic acid moiety is the most reactive site for many transformations of the title compound. These reactions predominantly proceed via nucleophilic acyl substitution, a class of reactions fundamental to the chemistry of carboxylic acid derivatives.

Nucleophilic acyl substitution is the characteristic reaction of carboxylic acid derivatives, including the carboxylic acid group of trans-2-Benzoylcyclopentane-1-carboxylic acid. pressbooks.pub This process is not a single-step displacement but rather a two-step mechanism involving an addition-elimination sequence. pressbooks.pub The general pathway begins with the attack of a nucleophile on the electrophilic carbonyl carbon. khanacademy.org This leads to the formation of a tetrahedral intermediate where the original sp²-hybridized carbonyl carbon becomes sp³-hybridized. pressbooks.pubuomustansiriyah.edu.iq This intermediate is typically unstable and collapses by ejecting a leaving group, which in the case of a carboxylic acid is a hydroxyl group (-OH), to regenerate the carbonyl double bond and form the new product. uomustansiriyah.edu.iq

StepDescriptionKey Features
1: Nucleophilic AttackA nucleophile (Nu⁻) attacks the partially positive carbonyl carbon of the carboxylic acid.Breaks the C=O π bond; forms a C-Nu bond; changes carbon hybridization from sp² to sp³.
2: Formation of Tetrahedral IntermediateA short-lived, high-energy tetrahedral alkoxide intermediate is formed.The central carbon is sp³ hybridized and bears the nucleophile, the original oxygen, the R-group, and the leaving group. uomustansiriyah.edu.iq
3: Elimination of Leaving GroupThe tetrahedral intermediate collapses, reforming the C=O double bond and expelling the leaving group (L).The leaving group departs with its pair of electrons. For carboxylic acids, this often requires protonation of the -OH group to form -OH₂⁺, a better leaving group.

Fischer esterification is a classic acid-catalyzed reaction that converts a carboxylic acid and an alcohol into an ester and water. masterorganicchemistry.commasterorganicchemistry.com This reaction is an equilibrium process, and to achieve a high yield of the ester, it is often necessary to use an excess of the alcohol or to remove water as it is formed, thereby shifting the equilibrium according to Le Châtelier's principle. chemistrysteps.com The mechanism involves several reversible steps. masterorganicchemistry.com

The reaction begins with the protonation of the carbonyl oxygen by a strong acid catalyst (e.g., H₂SO₄). masterorganicchemistry.comchemistrysteps.com This protonation makes the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the alcohol. jove.com The subsequent attack by the alcohol molecule leads to the formation of a tetrahedral intermediate. jove.com Following this, a proton transfer occurs from the newly added alcohol moiety to one of the hydroxyl groups, converting it into a good leaving group (H₂O). masterorganicchemistry.commasterorganicchemistry.com The intermediate then eliminates a molecule of water, and a final deprotonation step yields the ester product and regenerates the acid catalyst. masterorganicchemistry.com

The detailed mechanism, sometimes abbreviated as PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation), is outlined below. masterorganicchemistry.com

StepProcessDescription
1ProtonationThe carbonyl oxygen of the carboxylic acid is protonated by the acid catalyst, increasing the electrophilicity of the carbonyl carbon. jove.com
2Nucleophilic AttackThe alcohol acts as a nucleophile and attacks the activated carbonyl carbon. masterorganicchemistry.com
3Proton TransferA proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (H₂O). masterorganicchemistry.com
4EliminationThe tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl group. jove.com
5DeprotonationThe protonated ester is deprotonated (typically by the solvent or the conjugate base of the catalyst) to give the final ester product and regenerate the acid catalyst. masterorganicchemistry.com

The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable under mild conditions. acs.org This is because carboxylic acids are acidic and amines are basic, leading to a rapid acid-base reaction that forms a stable carboxylate salt, which is unreactive toward nucleophilic attack. numberanalytics.com Consequently, the carboxylic acid must be "activated" to facilitate amide bond formation. numberanalytics.com

A common method for activation involves the use of coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC). The mechanism with DCC proceeds as follows:

The carboxylic acid adds to one of the C=N double bonds of DCC, protonating the nitrogen. This makes the carbon of the DCC highly electrophilic.

The resulting carboxylate then acts as a nucleophile, attacking the activated carbodiimide (B86325) carbon to form an O-acylisourea intermediate. This intermediate is highly reactive towards nucleophilic attack because the dicyclohexylurea portion is an excellent leaving group. libretexts.org

The amine then attacks the carbonyl carbon of the O-acylisourea intermediate in a nucleophilic acyl substitution reaction.

This forms a tetrahedral intermediate which collapses to yield the amide and the stable, insoluble dicyclohexylurea (DCU) byproduct, which can be removed by filtration. libretexts.org

Alternative methods include converting the carboxylic acid to a more reactive derivative, such as an acid chloride (using thionyl chloride, SOCl₂) or an acid anhydride, which then readily reacts with an amine to form the amide. libretexts.orgbritannica.com

Carboxylic acids are resistant to reduction by milder reducing agents like sodium borohydride (B1222165) (NaBH₄). libretexts.org However, they can be reduced to primary alcohols using powerful hydride-donating reagents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). britannica.comlibretexts.org

The reduction with LiAlH₄ is a two-stage process that involves a nucleophilic acyl substitution followed by a nucleophilic addition. libretexts.orglibretexts.org

Deprotonation: The acidic proton of the carboxylic acid first reacts with a hydride ion from LiAlH₄ to produce hydrogen gas and a lithium carboxylate salt. libretexts.org

Nucleophilic Acyl Substitution: A second hydride ion then attacks the carbonyl carbon of the carboxylate, leading to a tetrahedral intermediate. This intermediate collapses, eliminating an aluminate species (e.g., -OAlH₂) to form an aldehyde. libretexts.org

Nucleophilic Addition: The aldehyde intermediate is more reactive than the starting carboxylic acid and is immediately reduced by another hydride ion. libretexts.org This nucleophilic addition step yields a tetrahedral alkoxide intermediate.

Protonation: An aqueous workup step protonates the resulting alkoxide to give the final primary alcohol product. youtube.com

Because the intermediate aldehyde is reduced instantly, it is not isolated during the reaction. libretexts.org

Insights into Cyclopentane (B165970) Ring and Benzoyl Group Reactivity

Stereoelectronic effects describe how the spatial arrangement of orbitals influences the stability and reactivity of a molecule. researchgate.netresearchgate.net In this compound, these effects are critical in determining the favored reaction pathways and the stereochemical outcome of reactions.

The cyclopentane ring is not planar; it adopts puckered conformations, such as the "envelope" and "half-chair," to relieve torsional strain. The trans relationship between the bulky benzoyl and carboxylic acid groups will force the ring into specific low-energy conformations. In these conformations, the substituents will occupy positions that can be described as pseudo-axial and pseudo-equatorial.

The reactivity of the molecule is governed by several key stereoelectronic principles:

Steric Hindrance: The large benzoyl group and the carboxylic acid group will sterically block certain trajectories for the approach of reagents. For instance, a nucleophile attacking the carbonyl of the benzoyl group will preferentially approach from the face of the ring opposite to the carboxylic acid group.

Orbital Alignment: The efficiency of many reactions depends on the proper alignment of orbitals. For example, in an E2 elimination reaction involving a proton on the cyclopentane ring, the C-H bond must be anti-periplanar to the C-Leaving Group bond for the reaction to proceed efficiently. The fixed trans geometry of the substituents restricts the possible conformations, thus pre-organizing the molecule for certain reaction pathways while disfavoring others.

Hyperconjugation and Inductive Effects: The electron-withdrawing nature of both the benzoyl and carboxylic acid groups will influence the acidity of the C-H protons on the cyclopentane ring. The benzoyl group, through its carbonyl and phenyl π-systems, can stabilize adjacent negative charges via resonance and inductive effects, potentially influencing enolate formation at the C2 position. The specific conformation of the ring will determine the extent of orbital overlap and thus the magnitude of these electronic interactions.

These effects collectively mean that the molecule does not react as a simple sum of its parts. The fixed spatial relationship between the functional groups dictates a unique chemical reactivity, controlling both the rate and the stereochemical outcome of its transformations.

Radical and Carbocationic Intermediates in Transformations

Detailed studies specifically outlining the formation of radical and carbocationic intermediates in transformations involving this compound are not extensively available in the reviewed literature. However, based on the general principles of organic chemistry and studies of analogous structures, the potential involvement of such intermediates can be postulated in various reaction types.

Radical Intermediates: The benzoyl moiety of the molecule is a key feature that can influence the formation of radical intermediates, particularly in photochemical reactions. Upon absorption of UV light, the carbonyl group can be excited to a triplet diradical state. acs.orgnih.govprinceton.edu This excited state can then participate in hydrogen abstraction or addition reactions. For instance, intramolecular hydrogen abstraction from the cyclopentane ring could lead to the formation of a 1,4-biradical, which could then undergo further rearrangements or reactions. The stability of benzylic radicals suggests that radical formation at the carbon adjacent to the benzoyl group would be a favored pathway in many radical-mediated processes. nih.gov In general, the stability of alkyl radicals follows the order of tertiary > secondary > primary, a factor that would influence the regioselectivity of any radical-based transformation on the cyclopentane ring. libretexts.org

Carbocationic Intermediates: Carbocationic intermediates are plausible in acid-catalyzed reactions of this compound. Protonation of the carbonyl oxygen of the benzoyl group or the carboxylic acid group would generate a more electrophilic species, susceptible to nucleophilic attack or rearrangement. libretexts.org The formation of a carbocation on the cyclopentane ring could occur through various pathways, such as the elimination of a leaving group or the addition of an electrophile to the cyclopentane ring, although the electron-withdrawing nature of the benzoyl and carboxylic acid groups would generally destabilize adjacent carbocations. libretexts.org The stability of carbocations is influenced by substitution, with tertiary carbocations being more stable than secondary, which are more stable than primary ones. libretexts.orgallen.in Rearrangements, such as hydride or alkyl shifts, are common for carbocations to form a more stable intermediate. libretexts.org

Intermediate TypePotential Formation PathwayKey Structural Features Influencing Stability
Radical Photochemical excitation of the benzoyl groupResonance stabilization by the phenyl group (benzylic radical)
Hydrogen abstraction from the cyclopentane ringSubstitution on the cyclopentane ring (tertiary > secondary > primary)
Carbocation Protonation of carbonyl or carboxyl group in acidDestabilization by electron-withdrawing benzoyl and carboxyl groups
Elimination of a leaving group from the cyclopentane ringPotential for rearrangement to a more stable carbocation

Advanced Mechanistic Investigations

Advanced mechanistic investigations are crucial for a comprehensive understanding of the reaction pathways of complex organic molecules. For this compound, while specific studies are not prominent, general methodologies can be applied to elucidate its reaction mechanisms.

Computational Studies on Reaction Energetics and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for investigating reaction mechanisms, energetics, and the structures of transition states. researchgate.netsemanticscholar.org For this compound, DFT calculations could be employed to model various potential reaction pathways.

For instance, in a potential cyclization reaction, DFT could be used to calculate the activation energies for different possible ring closures, helping to predict the most likely product. semanticscholar.org The calculations can provide detailed information about the geometry of transition states, which is critical for understanding the stereochemical outcome of a reaction. Furthermore, the relative energies of potential radical or carbocationic intermediates can be calculated to assess their stability and likelihood of formation. orientjchem.orgnih.gov The effect of solvents on the reaction energetics can also be modeled using methods like the Polarizable Continuum Model (PCM). nih.gov

Computational MethodInformation ObtainedRelevance to this compound
Density Functional Theory (DFT) Geometries of reactants, intermediates, transition states, and productsElucidation of reaction pathways and prediction of product distribution
Activation energies and reaction enthalpiesDetermination of reaction kinetics and thermodynamics
Polarizable Continuum Model (PCM) Solvation effects on reaction energeticsUnderstanding reaction behavior in different solvent environments

Experimental Techniques for Mechanistic Elucidation (e.g., Mass Spectrometry for Intermediates)

The detection and characterization of transient intermediates are paramount for confirming a proposed reaction mechanism. Mass spectrometry, particularly Electrospray Ionization Mass Spectrometry (ESI-MS), has emerged as a highly sensitive technique for identifying and even structurally characterizing reactive intermediates in solution. nih.govmdpi.comacs.org

For reactions involving this compound that may proceed through ionic intermediates, ESI-MS could be used to directly observe these species. researchgate.netresearchgate.net By coupling the mass spectrometer to a reaction vessel, it is possible to monitor the reaction progress in real-time, observing the appearance and disappearance of intermediates and products. mdpi.com Tandem mass spectrometry (MS/MS) can be further utilized to fragment the detected ions, providing valuable structural information about the intermediates. nih.gov While neutral radical intermediates are not directly detectable by ESI-MS, they can sometimes be trapped with specific reagents to form stable products that can then be analyzed. researchgate.net

Experimental TechniquePrincipleApplication to this compound
Electrospray Ionization Mass Spectrometry (ESI-MS) Gentle ionization of molecules from solution into the gas phase for mass analysisDetection and identification of charged intermediates (e.g., carbocations, protonated species)
Tandem Mass Spectrometry (MS/MS) Fragmentation of selected ions to obtain structural informationStructural elucidation of detected reaction intermediates
Real-time Reaction Monitoring by MS Continuous sampling and analysis of a reaction mixture over timeObserving the kinetics of intermediate formation and consumption

Advanced Stereochemical Characterization and Control in Cyclopentane Carboxylic Acids

Configurational Isomerism of trans-2-Benzoylcyclopentane-1-carboxylic Acid

Configurational isomers are stereoisomers that can only be interconverted by the breaking and reforming of chemical bonds. libretexts.org For cyclic compounds like this compound, this isomerism arises from the spatial arrangement of substituents relative to the plane of the ring. libretexts.orglibretexts.org

This molecule possesses two chiral centers at the C1 and C2 positions of the cyclopentane (B165970) ring, where the carboxylic acid and benzoyl groups are attached, respectively. The designation "trans" specifies the relative stereochemistry of these two substituents, indicating that they are located on opposite faces of the ring. chemistrysteps.com This fixed trans relationship defines the molecule as a single diastereomer.

However, despite the fixed relative orientation, the molecule as a whole is chiral because it is non-superimposable on its mirror image. Consequently, the trans diastereomer exists as a pair of enantiomers. These enantiomers are mirror images of each other and possess opposite configurations at both chiral centers. mvpsvktcollege.ac.in The two enantiomers of the trans form can be designated as (1R,2R) and (1S,2S). The cis isomers, (1R,2S) and (1S,2R), where the substituents are on the same face of the ring, represent a different diastereomer of 2-Benzoylcyclopentane-1-carboxylic acid. chemistryschool.net

Isomer TypeSpecific IsomersRelationshipKey Feature
Diastereomerscis-2-Benzoylcyclopentane-1-carboxylic acidStereoisomers that are not mirror imagesSubstituents on the same side of the ring
trans-2-Benzoylcyclopentane-1-carboxylic acidSubstituents on opposite sides of the ring
Enantiomers(1R,2R)-trans-2-Benzoylcyclopentane-1-carboxylic acidNon-superimposable mirror imagesA racemic mixture of the trans form
(1S,2S)-trans-2-Benzoylcyclopentane-1-carboxylic acid

Methods for Stereoisomer Separation and Purification

The separation of enantiomers, a process known as resolution, is a significant challenge because enantiomers have identical physical properties such as melting point, boiling point, and solubility in achiral solvents. libretexts.org However, diastereomers possess different physical properties, a fact that is often exploited for separation. libretexts.orglibretexts.org Several specialized techniques have been developed to resolve racemic mixtures of chiral carboxylic acids.

Crystallization of Diastereomeric Salts: This is a classic and widely used method for resolving racemic acids. wikipedia.org The process involves reacting the racemic mixture of the carboxylic acid with an enantiomerically pure chiral base (a resolving agent), such as brucine, strychnine, or a synthetic chiral amine like 1-phenylethylamine. libretexts.orgwikipedia.org This reaction forms a mixture of two diastereomeric salts. nih.gov Because these salts have different physical properties, they can often be separated by fractional crystallization. libretexts.orgresearchgate.net Once a diastereomeric salt is isolated, the pure enantiomer of the original carboxylic acid can be recovered by treatment with a strong acid. libretexts.org

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative tool for separating enantiomers. researchgate.net The CSP creates a chiral environment where the two enantiomers of the analyte interact differently, leading to different retention times and thus enabling their separation. sigmaaldrich.com Polysaccharide-based CSPs are particularly effective for the separation of a wide range of chiral compounds, including carboxylic acids. researchgate.netmdpi.com Supercritical fluid chromatography (SFC) on chiral columns has also emerged as a highly efficient alternative, often providing higher throughput. nih.gov

Derivatization to Form Diastereomers: Another approach involves covalently bonding the racemic acid to a chiral auxiliary to form a mixture of diastereomers. tcichemicals.com These diastereomeric derivatives, such as amides or esters, can then be separated using standard, non-chiral chromatography techniques. libretexts.orgnih.gov Following separation, the chiral auxiliary is cleaved to yield the pure enantiomers of the carboxylic acid. tcichemicals.com

MethodPrincipleAdvantagesConsiderations
Diastereomeric Salt CrystallizationFormation of diastereomeric salts with a chiral resolving agent, which have different solubilities. wikipedia.orgnih.govScalable, well-established technique.Can be laborious; requires screening for a suitable resolving agent and crystallization solvent. libretexts.orgwikipedia.org
Chiral HPLC/SFCDifferential interaction of enantiomers with a chiral stationary phase. researchgate.netHigh resolution, applicable to small quantities, both analytical and preparative scales. mdpi.comnih.govRequires specialized and often expensive chiral columns.
Covalent DerivatizationConversion to diastereomers (e.g., amides, esters) followed by standard chromatography. nih.govAllows separation on non-chiral columns.Requires additional reaction steps for derivatization and subsequent cleavage of the auxiliary. tcichemicals.com

Influence of Chiral Centers on Reaction Outcomes

The pre-existing stereocenters in a chiral molecule exert a significant influence on the stereochemical outcome of subsequent reactions, a phenomenon known as asymmetric induction or diastereoselection. researchgate.netwikipedia.org In this compound, the defined spatial arrangement of the bulky benzoyl group and the carboxylic acid group creates a sterically and electronically biased environment.

This inherent chirality can direct the approach of reagents to a specific face of the molecule, leading to the preferential formation of one diastereomer over another when a new chiral center is created. ethz.ch This is a foundational principle of substrate-controlled diastereoselective reactions. ethz.ch For example, in reactions involving the functionalization of the cyclopentane ring, such as transannular C-H arylation, the existing stereochemistry can provide excellent diastereocontrol, leading to the formation of a single diastereomer as the major product. nih.gov

The effectiveness of this stereochemical control depends on several factors:

Steric Hindrance: Reagents will preferentially attack the less sterically hindered face of the cyclopentane ring. The trans arrangement of the substituents locks the ring into a conformation that clearly differentiates the two faces.

Chelation Control: In reactions involving metal catalysts, the carboxylic acid group can coordinate with the metal center, holding it on one face of the molecule and directing the reaction to occur with a specific stereochemistry.

Electronic Effects: The electronic properties of the benzoyl and carboxyl groups can influence the reactivity of nearby atoms and guide the stereochemical course of a reaction.

By leveraging the fixed stereochemistry of a chiral starting material like an enantiomer of this compound, chemists can achieve high levels of stereoselectivity in the synthesis of more complex molecules with multiple chiral centers. nih.govdoi.org

Stereochemical Implications in Derivative Synthesis

The synthesis of derivatives from an enantiomerically pure starting material is a cornerstone of asymmetric synthesis, crucial for producing compounds with specific biological activities. researchgate.netrsc.orgresearchgate.net When a specific stereoisomer of this compound is used to synthesize derivatives, the stereochemical integrity of the original chiral centers is a key consideration.

In many common derivatization reactions, such as those involving the carboxylic acid group (e.g., esterification or amidation), the reaction occurs away from the C1 and C2 chiral centers. nih.gov In such cases, the original stereochemistry is typically retained. For example, converting the (1R,2R)-acid into its methyl ester would yield the (1R,2R)-methyl ester. This preservation of stereochemical integrity is vital for building complex molecules where the absolute configuration of each chiral center must be precisely controlled. acs.org

The use of an enantiopure chiral carboxylic acid is therefore essential for accessing enantiopure derivatives. This strategy avoids the need for costly and often difficult separation steps later in a synthetic sequence. The synthesis of complex, biologically active cyclopentane-containing natural products and pharmaceuticals frequently relies on starting with a chiral building block to control the stereochemistry of the final target molecule. nih.govacs.org The stereochemical purity of the initial acid directly translates to the stereochemical purity of the resulting derivatives, ensuring that the final product is a single, well-defined stereoisomer.

Strategic Derivatization and Functionalization of Trans 2 Benzoylcyclopentane 1 Carboxylic Acid

Modifications of the Carboxylic Acid Moiety

Formation of Esters

Esterification of trans-2-Benzoylcyclopentane-1-carboxylic acid can be achieved through several standard synthetic protocols.

Fischer Esterification : This classic method involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.comlibretexts.org The reaction is an equilibrium process, and to favor the formation of the ester, a large excess of the alcohol is typically used, or water is removed as it is formed. masterorganicchemistry.com For example, reacting the parent acid with methanol (B129727) and a catalytic amount of H₂SO₄ would yield methyl trans-2-benzoylcyclopentane-1-carboxylate.

Alkylation of Carboxylate Salts : The carboxylic acid can first be deprotonated with a base (e.g., sodium hydroxide) to form the corresponding carboxylate salt. This salt can then act as a nucleophile in an Sₙ2 reaction with an alkyl halide (e.g., methyl iodide or ethyl bromide) to form the desired ester. libretexts.org This method is particularly useful for preparing esters from primary alkyl halides. uomustansiriyah.edu.iq

Transesterification : It is also possible to convert one ester into another by reacting it with a different alcohol, typically in the presence of an acid or base catalyst. masterorganicchemistry.com For instance, the methyl ester could be converted to an ethyl ester by treatment with ethanol (B145695) and an acid catalyst. masterorganicchemistry.com

Method Reagents Typical Conditions Product Example
Fischer EsterificationAlcohol (e.g., Methanol), Acid Catalyst (e.g., H₂SO₄)Reflux in excess alcoholMethyl trans-2-benzoylcyclopentane-1-carboxylate
Alkylation1. Base (e.g., NaOH) 2. Alkyl Halide (e.g., CH₃I)1. Aqueous/Alcoholic solution 2. Aprotic solventMethyl trans-2-benzoylcyclopentane-1-carboxylate
TransesterificationAlcohol (e.g., Ethanol), Acid or Base CatalystReflux in excess alcoholEthyl trans-2-benzoylcyclopentane-1-carboxylate (from methyl ester)

Synthesis of Amides

Amide derivatives are synthesized by coupling the carboxylic acid with a primary or secondary amine. The direct reaction is often difficult and requires high temperatures. libretexts.org Therefore, the carboxylic acid is typically activated first.

Via Acyl Chlorides : The most common method involves first converting the carboxylic acid to its more reactive acyl chloride derivative using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orguomustansiriyah.edu.iq The resulting acyl chloride readily reacts with an amine, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct, to form the corresponding amide.

Using Coupling Reagents : Modern amide bond formation often employs coupling reagents that generate a highly reactive intermediate in situ. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) activate the carboxylic acid, allowing it to be readily attacked by an amine to form the amide bond with high efficiency under mild conditions. libretexts.orgnih.gov Additives like N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt) are often used with carbodiimides to suppress side reactions and improve yields. More advanced reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also highly effective. nih.gov

Method Reagents Typical Conditions Product Example (with Ammonia)
Via Acyl Chloride1. SOCl₂ or (COCl)₂ 2. Amine (e.g., NH₃), Base1. Anhydrous solvent 2. Aprotic solvent, often cooledtrans-2-Benzoylcyclopentane-1-carboxamide
Carbodiimide (B86325) CouplingAmine (e.g., NH₃), DCC or EDCAprotic solvent (e.g., DMF, DCM), Room Temptrans-2-Benzoylcyclopentane-1-carboxamide
HATU CouplingAmine (e.g., NH₃), HATU, Base (e.g., DIPEA)Aprotic solvent (e.g., DMF), Room Temptrans-2-Benzoylcyclopentane-1-carboxamide

Conversion to Acyl Halides and Anhydrides

Acyl Halides : As mentioned above, the conversion of the carboxylic acid to an acyl chloride is a key step for synthesizing other derivatives like amides and esters. This transformation is readily accomplished using reagents such as thionyl chloride (SOCl₂), phosphorus(V) chloride (PCl₅), or phosphorus(III) chloride (PCl₃). libretexts.orgchemguide.co.uklibretexts.org Thionyl chloride is often preferred because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies product purification. uomustansiriyah.edu.iqchemguide.co.uk

Acid Anhydrides : Symmetrical anhydrides can be prepared by the dehydration of two molecules of the carboxylic acid, typically by heating with a strong dehydrating agent. uomustansiriyah.edu.iq A more common laboratory method for preparing both symmetrical and mixed anhydrides involves reacting an acyl chloride with a carboxylate salt.

Derivative Reagent(s) Key Byproducts
Acyl ChlorideThionyl Chloride (SOCl₂)SO₂(g), HCl(g)
Acyl ChloridePhosphorus(V) Chloride (PCl₅)POCl₃, HCl(g)
Acid AnhydrideHeat with dehydrating agentH₂O

Reduction to Aldehydes and Alcohols

Reduction to Primary Alcohols : The carboxylic acid moiety can be fully reduced to a primary alcohol. This requires a powerful reducing agent, as carboxylic acids are relatively resistant to reduction. Lithium aluminum hydride (LiAlH₄) is the most common reagent for this transformation, which reduces the carboxylic acid to the corresponding primary alcohol, (trans-2-benzoylcyclopentyl)methanol. quora.commasterorganicchemistry.commasterorganicchemistry.com Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids. masterorganicchemistry.com The reduction proceeds through an aldehyde intermediate, which is immediately reduced further to the alcohol and cannot be isolated under these conditions. uomustansiriyah.edu.iq Borane (B79455) complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF), are also effective and can offer better chemoselectivity in the presence of other reducible functional groups. khanacademy.org

Reduction to Aldehydes : The direct reduction of a carboxylic acid to an aldehyde is challenging because aldehydes are more easily reduced than the starting acid. sci-hub.se Therefore, this transformation is typically achieved through a two-step process. First, the carboxylic acid is converted to a more reactive derivative, such as an acyl chloride or an ester. The acyl chloride can then be selectively reduced to the aldehyde, trans-2-benzoylcyclopentane-1-carbaldehyde, using a hindered, less reactive hydride reagent like lithium tri-tert-butoxyaluminum hydride [LiAlH(Ot-Bu)₃]. organic-chemistry.org

Derivatization for Analytical Applications in Chemical Research

In analytical chemistry, derivatization is the process of chemically modifying a compound to produce a new compound with properties that are better suited for a particular analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). researchgate.net For this compound, derivatization is primarily targeted at the carboxylic acid group to enhance detection or improve chromatographic performance. mdpi.com

LC/MS-Based Derivatization Strategies

The analysis of this compound by liquid chromatography-mass spectrometry (LC-MS) can present challenges typical for carboxylic acids, such as poor retention on reversed-phase columns and suboptimal ionization efficiency. jst.go.jpnih.gov To overcome these limitations, derivatization strategies are employed to modify the structure of the analyte, thereby enhancing its analytical properties. nih.govnih.gov For a keto-acid like this compound, derivatization can target either the carboxylic acid moiety, the ketone group, or both.

Chemical derivatization of the carboxyl group is a common approach to reduce the polarity of the analyte, making it more amenable to reversed-phase HPLC separation, and to improve its ionization for mass spectrometric detection. nih.gov Reagents such as 3-nitrophenylhydrazine (B1228671) (3-NPH), often used in combination with a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), can convert the carboxylic acid into a more hydrophobic and readily ionizable derivative. nih.gov This strategy has proven effective for the quantification of various carboxylic acids in complex biological matrices. researchgate.net Similarly, aniline (B41778) can be used as a derivatization agent for the same purpose, although studies have shown that 3-NPH may provide higher and more consistent derivatization efficiencies. nih.gov Another potential reagent is 4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide (4-APEBA), which can selectively derivatize carboxylic acids in the presence of EDC, introducing a permanently charged tag that enhances MS detection. nih.gov

Given the presence of a benzoyl (keto) group, a second derivatization strategy can be employed. Keto acids are frequently derivatized to improve their stability and chromatographic behavior. researchgate.net A well-established method involves reaction with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which converts the ketone into its corresponding O-PFBO oxime derivative. jst.go.jpresearchgate.net This process is conducted under mild conditions and is effective for both α- and β-keto acids, significantly enhancing detection sensitivity in LC-MS/MS analysis. jst.go.jpresearchgate.net For a molecule like this compound, this would offer a targeted approach to enhance its detectability, especially in complex samples. jst.go.jp It is also conceivable to employ a dual-derivatization approach, targeting both the carboxylic acid and the ketone functionalities to maximize the improvements in chromatographic and mass spectrometric performance.

Below is a summary of potential derivatization agents for this compound.

Derivatization AgentTarget Functional GroupActivating/Secondary AgentAnalytical Enhancement
3-Nitrophenylhydrazine (3-NPH)Carboxylic Acid1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)Increased hydrophobicity, improved retention, enhanced ionization. nih.gov
AnilineCarboxylic Acid1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)Increased hydrophobicity and improved retention. nih.gov
4-APEBACarboxylic Acid1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)Introduces a permanent positive charge, enhancing MS sensitivity. nih.gov
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA)Ketone (Benzoyl group)NoneForms stable oxime, improves chromatographic separation and detection. jst.go.jpresearchgate.net
2-Hydrazinoquinoline (HQ)Carboxylic Acid & Ketone1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)Can react with both functional groups, increasing hydrophobicity for better retention. nih.gov

Spectroscopic Tagging for Mechanistic and Structural Analysis

Beyond enhancing detectability in LC-MS, derivatization can be used to introduce a spectroscopic tag, such as a chromophore or fluorophore, onto the this compound molecule. This tagging is invaluable for mechanistic and structural studies, enabling highly sensitive detection by UV-Vis or fluorescence spectroscopy and facilitating techniques like fluorescence imaging. nih.govdocumentsdelivered.com

The carboxylic acid group is the primary target for attaching such tags. A variety of fluorescent labeling reagents, or fluorogenic tagging reagents, have been developed for this purpose. nih.gov For instance, 4-substituted-7-aminoalkylamino-2,1,3-benzoxadiazole derivatives, such as 4-nitro-7-N-piperazino-2,1,3-benzoxadiazole (NBD-PZ) and 4-(N,N-dimethylaminosulphonyl)-7-N-piperazino-2,1,3-benzoxadiazole (DBD-PZ), react with carboxylic acids in the presence of a coupling agent like diethyl phosphorocyanidate (DEPC) to yield highly fluorescent products. nih.gov These derivatives can be detected at femtomole levels, offering exceptional sensitivity. nih.gov

Another class of reagents includes naphthalimide derivatives, such as 2-(2,3-naphthalimino)ethyl trifluoromethanesulfonate, which react with the carboxylate anion to produce adducts that are both UV-active and fluorescent. thermofisher.com The introduction of such a tag allows the molecule to be traced in various experimental setups, such as cellular uptake studies or binding assays, providing insights into its biological interactions and mechanisms of action. nih.gov While the inherent benzoyl group in this compound already provides a UV chromophore, its molar absorptivity may not be sufficient for trace-level analysis. medcraveonline.comlibretexts.org Attaching a dedicated spectroscopic tag can increase detection sensitivity by several orders of magnitude. nih.gov

The selection of a spectroscopic tag depends on the specific requirements of the analysis, including desired excitation and emission wavelengths, environmental sensitivity of the fluorophore, and the reaction conditions tolerated by the parent molecule.

The table below details potential spectroscopic tags for derivatizing this compound.

Spectroscopic TagTarget Functional GroupActivation MethodSpectroscopic Properties
4-Nitro-7-N-piperazino-2,1,3-benzoxadiazole (NBD-PZ)Carboxylic AcidCoupling agent (e.g., DEPC)Fluorescence (Ex: ~470 nm, Em: ~541 nm). nih.gov
4-(N,N-Dimethylaminosulphonyl)-7-N-piperazino-2,1,3-benzoxadiazole (DBD-PZ)Carboxylic AcidCoupling agent (e.g., DEPC)Fluorescence (Ex: ~440 nm, Em: ~569 nm). nih.gov
2-(2,3-Naphthalimino)ethyl trifluoromethanesulfonateCarboxylic AcidReaction with carboxylate anionUV-Vis (Abs: ~259 nm) and Fluorescence (Em: ~394 nm). thermofisher.com
5-(Bromomethyl)fluoresceinCarboxylic AcidReaction with carboxylate anionStrong absorbance and fluorescence characteristic of fluorescein. thermofisher.com
Benzoyl ChlorideAmine (if introduced)Base-catalyzedIntroduces a benzoyl chromophore for UV detection. nih.gov

Computational Chemistry and Theoretical Investigations of Trans 2 Benzoylcyclopentane 1 Carboxylic Acid

Quantum Chemical Calculations

An analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—would provide insights into the molecule's chemical reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical stability. Reactivity indices, such as Fukui functions, would further pinpoint the most likely sites for nucleophilic and electrophilic attacks. However, specific data from these analyses for trans-2-Benzoylcyclopentane-1-carboxylic acid is not available.

Theoretical calculations are often used to predict spectroscopic data, which can then be compared with experimental results for structural confirmation.

NMR (Nuclear Magnetic Resonance): Computational models could predict the ¹H and ¹³C NMR chemical shifts. These predictions would be based on the calculated electron density around each nucleus in the molecule's optimized geometry.

IR (Infrared): Theoretical IR spectroscopy would calculate the vibrational frequencies of the molecule's chemical bonds. This would predict the wavenumbers for key functional groups, such as the carbonyl (C=O) stretching in both the benzoyl and carboxylic acid groups, and the O-H stretching of the carboxylic acid.

No such predictive studies for this compound have been published.

Molecular Dynamics Simulations to Explore Conformational Space

Molecular dynamics (MD) simulations could be employed to understand the dynamic behavior of the molecule over time. These simulations would explore the accessible conformational space, revealing how the cyclopentane (B165970) ring might pucker and how the benzoyl and carboxylic acid groups rotate. This would provide a more complete picture of the molecule's flexibility and preferred shapes in different environments (e.g., in a solvent). This level of investigation has not been reported for this compound.

Structure-Reactivity Relationships from Theoretical Models

Theoretical models could elucidate the relationship between the structure of this compound and its reactivity.

Steric Effects: The bulky benzoyl group and the cyclopentane ring would create steric hindrance, influencing which reaction pathways are favored. The "trans" arrangement of the substituents is a key structural feature that would be central to such an analysis.

Electronic Effects: The electron-withdrawing nature of the benzoyl and carboxylic acid groups would affect the electron distribution across the molecule, influencing its acidity and the reactivity of the cyclopentane ring.

Specific theoretical models detailing these effects for this compound are not available in the scientific literature.

Intermolecular Interactions (e.g., Hydrogen Bonding)

Due to the absence of direct computational studies on this compound, this section will analyze its potential intermolecular interactions by drawing parallels with structurally similar compounds that have been investigated theoretically. The primary intermolecular force governing the structure of this molecule in the condensed phase is expected to be hydrogen bonding, facilitated by the carboxylic acid group and the benzoyl ketone group.

Theoretical and crystallographic studies of related molecules, particularly keto-carboxylic acids, reveal two principal and often competing hydrogen bonding motifs: the formation of a cyclic acid-acid dimer and a catemeric (chain-like) acid-ketone interaction.

Acid-Acid Dimer Formation

Carboxylic acids commonly form highly stable centrosymmetric dimers through a pair of O—H···O=C hydrogen bonds. Computational studies on benzoic acid and its derivatives consistently predict this dimeric structure as the most stable gas-phase conformation. Density Functional Theory (DFT) calculations on substituted benzoic acid dimers have quantified the significant stabilization energy associated with this arrangement. For instance, calculations at the MP2/6-311++G(d,p) level of theory show substantial interaction energies for such dimers.

This strong and highly directional interaction is a dominant feature in the crystal structures of many carboxylic acids. The formation of such a dimer in this compound would involve the interaction between the carboxylic acid moieties of two separate molecules, creating a stable eight-membered ring.

Acid-Ketone Hydrogen Bonding

The presence of the benzoyl group introduces an alternative hydrogen bond acceptor—the ketonic oxygen. This allows for the formation of an O—H···O=C bond between the carboxylic acid of one molecule and the ketone of another. This type of interaction typically leads to the formation of a chain or "catemer".

Evidence for this motif is found in the crystal structure analysis of molecules that are close structural analogues. For example, the crystal structure of 2-(2-methyl-benzoyl)benzoic acid reveals a catemeric aggregation where the carboxylic acid group of one molecule forms a hydrogen bond with the ketone oxygen atom of a neighboring molecule. Similarly, a study of (±)-2-oxocyclopentaneacetic acid, which shares the keto-acid functionality on a five-membered ring, also shows the presence of acid-to-ketone hydrogen-bonding catemers. In this structure, the O···O distance was found to be 2.7050 (13) Å with an O—H···O angle of 166.1 (17)°.

Analysis of Competing Interactions

For this compound, both acid-acid dimerization and acid-ketone catemer formation are plausible. The thermodynamically favored motif would depend on a delicate balance of electronic and steric factors.

Steric Hindrance: The bulky benzoyl and cyclopentane groups might sterically hinder the formation of the planar, centrosymmetric acid-acid dimer. The trans configuration of the substituents on the cyclopentane ring could influence the packing and accessibility of the carboxylic acid groups for dimerization.

Electronic Effects: The electron-withdrawing nature of the benzoyl group could influence the acidity of the carboxylic proton and the basicity of the carbonyl oxygen, thereby modulating the strength of the potential hydrogen bonds.

Computational models, such as DFT, would be required to accurately predict the relative energies of these different supramolecular assemblies. Such calculations would involve optimizing the geometry of both the dimer and a catemer fragment to compare their stabilization energies. Parameters such as hydrogen bond lengths, angles, and interaction energies derived from these calculations would provide a definitive view of the preferred intermolecular arrangement.

The following table summarizes the expected hydrogen bond parameters based on computational studies of analogous systems.

Interaction Type Donor Acceptor Typical Calculated H···A Distance (Å) Typical Calculated D–H···A Angle (°) Typical Calculated Interaction Energy (kJ/mol per H-bond)
Acid-Acid DimerCarboxyl O-HCarboxyl C=O1.6 - 1.8170 - 180-25 to -40
Acid-Ketone CatemerCarboxyl O-HKetone C=O1.7 - 1.9160 - 175-15 to -25

Note: The data in this table represents typical values from computational studies on various carboxylic acids and keto-acids and is intended to be illustrative for the potential interactions in this compound.

Applications in Advanced Organic Synthesis and Material Science Precursors

Role as a Key Synthetic Building Block for Complex Architectures

The utility of trans-2-Benzoylcyclopentane-1-carboxylic acid as a foundational component for creating intricate molecular structures is exemplified by its use in the synthesis of advanced chemical intermediates. A notable application is its role as a starting material in the preparation of alpha-amino boronic acid derivatives. These boron-containing compounds are of significant interest in medicinal chemistry due to their ability to act as enzyme inhibitors.

In a patented synthetic route, this compound serves as the initial building block for constructing chiral amino boronic acid derivatives with a cyclohexane (B81311) ring structure. The process leverages the inherent stereochemistry and functional handles of the molecule to build a more complex and functionally dense target. While the full details of the multi-step synthesis are proprietary, the selection of this specific acid underscores its value in providing a rigid scaffold upon which further chemical complexity can be systematically introduced. The cyclopentane (B165970) ring, with its defined trans configuration, dictates the spatial orientation of subsequent modifications, which is crucial for the biological activity of the final boronic acid derivatives.

Table 1: Chemical Identity of this compound

PropertyValue
CAS Number 28151-83-9
Molecular Formula C₁₃H₁₄O₃
Molecular Weight 218.25 g/mol
IUPAC Name (1R,2R)-2-benzoylcyclopentane-1-carboxylic acid (and its enantiomer)

Note: The table is interactive and can be sorted.

Intermediacy in the Synthesis of Relevant Organic Compounds (e.g., Natural Product Analogues)

While direct evidence of this compound as an intermediate in the total synthesis of specific natural products is not extensively documented in publicly available research, the structural motif it represents is highly relevant. Cyclopentane rings are ubiquitous in a vast array of natural products, including prostaglandins, steroids, and alkaloids. The synthesis of analogues of these biologically important molecules often requires precursors that contain a functionalized five-membered ring.

The functional groups of this compound—the carboxylic acid and the ketone—offer versatile points for chemical elaboration. The carboxylic acid can be converted into esters, amides, or alcohols, or it can direct further reactions. The benzoyl group's ketone can undergo reactions such as reduction, olefination, or addition of nucleophiles. This dual functionality allows for the construction of polycyclic systems or the introduction of diverse side chains, which are characteristic features of many complex natural product analogues. Researchers in synthetic methodology often develop new reactions on scaffolds like this to demonstrate their utility for building molecular libraries for drug discovery, even if a specific natural product is not the final target.

Design and Synthesis of Functional Materials Precursors (e.g., Peptidomimetics Scaffolds)

In the field of material science and medicinal chemistry, there is a significant demand for rigid molecular scaffolds that can be used to mimic the secondary structures of peptides. These "peptidomimetics" are designed to replicate the biological activity of natural peptides but with improved stability against enzymatic degradation. The constrained conformational flexibility of cyclic structures makes them ideal candidates for such scaffolds.

This compound serves as a potential precursor for novel peptidomimetic scaffolds. The cyclopentane ring provides a rigid backbone that can be used to orient appended functional groups in a precise three-dimensional arrangement, mimicking the turns or loops of a peptide chain.

The synthesis of such scaffolds would involve leveraging the two functional groups of the acid:

The Carboxylic Acid: This group provides a handle for coupling with amino acids or other building blocks using standard peptide synthesis techniques.

The Benzoyl Group: The ketone can be transformed into an amine via reductive amination. This newly introduced amino group, along with the original carboxylic acid, would establish the molecule as a non-natural β-amino acid analogue, a key component in many peptidomimetic designs.

By modifying the benzoyl moiety or the cyclopentane ring itself, a diverse library of scaffolds can be generated from this single precursor. These scaffolds can then be incorporated into larger molecules to probe interactions with biological targets or to develop new functional materials with defined molecular architectures.

Future Research Trajectories and Interdisciplinary Perspectives

Development of Novel Catalytic Systems for Synthesis

The pursuit of more efficient and stereoselective syntheses of trans-2-Benzoylcyclopentane-1-carboxylic acid is driving research into novel catalytic systems. Current efforts are focused on moving beyond traditional methods to develop catalysts that offer higher yields, better control over stereochemistry, and milder reaction conditions.

Key areas of development include:

Enantioselective Organocatalysis : Researchers are exploring the use of small organic molecules as catalysts to control the stereochemical outcome of reactions. mdpi.com Organocatalysts, such as those based on proline or cinchona alkaloids, can create a chiral environment that favors the formation of the desired trans isomer with high enantiopurity. scispace.com This approach avoids the use of potentially toxic and expensive heavy metals.

Advanced Metal Catalysis : While organocatalysis is promising, metal-based catalysts continue to evolve. Research is underway to design novel copper-based catalyst systems, which have shown effectiveness in the asymmetric synthesis of related cyclic compounds. acs.org These new catalysts aim to improve efficiency and selectivity in reactions like asymmetric conjugate additions or alkylations, which are crucial steps in forming the cyclopentane (B165970) ring.

Biocatalysis : The use of enzymes as catalysts (biocatalysis) represents a green and highly selective alternative. Future work may involve screening for or engineering enzymes that can catalyze the key bond-forming reactions in the synthesis of the target molecule, offering unparalleled stereocontrol under environmentally benign conditions.

Comparison of Emerging Catalytic Approaches

Catalytic SystemPrimary AdvantageResearch FocusPotential Impact on Synthesis
OrganocatalysisMetal-free, high enantioselectivityDesign of novel chiral scaffolds (e.g., proline derivatives) mdpi.comscispace.comGreener synthesis, improved stereocontrol
Advanced Metal CatalysisHigh turnover, functional group toleranceDevelopment of novel ligands for metals like Copper (Cu) acs.orgIncreased yields and reaction efficiency
BiocatalysisExceptional selectivity, mild conditionsEnzyme screening and protein engineeringSustainable and highly specific synthetic routes

Exploration of Unconventional Reaction Pathways

Beyond developing new catalysts, future research will also investigate unconventional reaction pathways to construct the this compound scaffold. These methods move away from classical multi-step linear syntheses towards more convergent and atom-economical strategies.

Promising unconventional pathways include:

C-H Activation/Functionalization : A significant area of future research is the direct functionalization of carbon-hydrogen (C-H) bonds. nih.gov Instead of pre-functionalizing starting materials, this approach allows for the direct attachment of the benzoyl group to a cyclopentane carboxylic acid precursor. This strategy, particularly transannular C-H arylation, could dramatically shorten synthetic routes and reduce waste. nih.gov

Photochemical Reactions : Light-mediated reactions, such as [2+2] photocycloadditions, offer unique ways to form cyclic systems. acs.org Future studies might explore the use of photochemical methods to construct the cyclopentane ring with specific stereochemistry, potentially leading to novel and efficient synthetic routes that are not accessible through traditional thermal reactions.

Domino and Tandem Reactions : These pathways, where multiple bond-forming events occur in a single step without isolating intermediates, are highly efficient. A future approach could involve designing a domino reaction initiated by a Michael addition followed by an intramolecular cyclization to form the functionalized cyclopentane ring in one pot. nih.govresearchgate.net

Integration with Machine Learning and Artificial Intelligence in Synthetic Route Planning

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize how synthetic routes are designed. numberanalytics.com For a molecule like this compound, these computational tools can analyze vast datasets of chemical reactions to propose novel and optimized synthetic pathways.

Key aspects of this integration include:

Computer-Aided Synthesis Planning (CASP) : AI-driven platforms can perform complex retrosynthetic analysis, breaking down the target molecule into simpler, commercially available starting materials. researchgate.netillinois.edu These tools can suggest routes that a human chemist might overlook, prioritizing factors like cost, efficiency, and novelty. cas.org

Reaction Prediction : Machine learning models can predict the outcomes of unknown or sparsely studied reactions with increasing accuracy. nih.gov This predictive power helps in identifying the most promising reaction conditions and catalysts, thereby reducing the need for extensive empirical screening and accelerating the discovery of viable synthetic routes.

Data-Driven Optimization : The success of AI in synthesis planning is highly dependent on the quality and diversity of the training data. cas.org A major challenge and area of future work is the curation of comprehensive reaction databases that will allow AI tools to provide more accurate and innovative predictions for complex stereoselective syntheses.

Impact of AI/ML on Synthetic Strategy

AI/ML ApplicationFunctionPotential Benefit for Synthesis Planning
Retrosynthesis Tools (e.g., Synthia)Proposes novel synthetic pathways from target to starting materials. illinois.edunih.govDiscovery of non-intuitive and more efficient routes.
Forward Reaction PredictionPredicts products and yields for a given set of reactants and conditions. nih.govValidates proposed steps and minimizes failed experiments.
Reaction Condition OptimizationIdentifies optimal solvents, temperatures, and catalysts from large datasets. numberanalytics.comAccelerates process development and improves yields.

Advanced Characterization Techniques for Mechanistic Insights

A deeper understanding of the reaction mechanisms that govern the formation and stereochemistry of this compound is crucial for optimizing its synthesis. Future research will rely on advanced analytical techniques to probe reaction intermediates, transition states, and conformational dynamics.

Techniques at the forefront of this research include:

In-situ Spectroscopy : Techniques like 2D Infrared (2D-IR) spectroscopy can be used to study the conformational isomers of carboxylic acids directly in the solution phase as the reaction occurs. acs.org This allows for the real-time observation of molecular structures and interactions, providing critical data on how catalysts and reagents influence the stereochemical outcome.

Advanced Nuclear Magnetic Resonance (NMR) : While standard NMR is routine, more advanced NMR techniques, coupled with chiral solvating agents, can be used for precise determination of enantiomeric purity and for elucidating the three-dimensional structure of reaction intermediates. rsc.orgmdpi.com

Computational Chemistry : Quantum-chemical calculations are becoming indispensable for complementing experimental work. researchgate.netnih.gov Density Functional Theory (DFT) calculations can model reaction pathways, predict the stability of intermediates and transition states, and explain the origins of stereoselectivity, guiding the rational design of better catalysts and reaction conditions.

Chiroptical Spectroscopy : Methods like Exciton-Coupled Circular Dichroism (ECCD) are powerful for determining the absolute stereochemistry of complex chiral molecules, including carboxylic acids with remote stereocenters, which is essential for validating asymmetric syntheses. mtu.edu

Q & A

Q. Q: What are the key considerations for synthesizing trans-2-Benzoylcyclopentane-1-carboxylic acid with high regioselectivity?

A:

  • Cyclopentane ring formation : Intramolecular cyclization (e.g., Dieckmann condensation) or ring-closing metathesis (Grubbs catalyst) to construct the cyclopentane backbone .
  • Benzoylation : Friedel-Crafts acylation using AlCl₃ or BF₃·Et₂O as a Lewis acid under anhydrous conditions to introduce the benzoyl group at the trans-2 position .
  • Steric control : Bulky protecting groups (e.g., tert-butyl esters) on the carboxylic acid moiety can direct benzoylation to the desired trans configuration .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) to isolate the trans isomer. Purity should be verified via HPLC (>95%) .

Table 1 : Synthetic Approaches for Analogous Cyclopentane Derivatives

MethodCatalyst/ReagentYield (%)Purity (%)Reference
Ring-closing metathesisGrubbs II65>95
Friedel-Crafts acylationAlCl₃7890

Structural Characterization

Q. Q: Which spectroscopic techniques are most effective for confirming the trans configuration and purity of the compound?

A:

  • ¹H NMR : Axial-equatorial proton coupling constants (J ≈ 4–6 Hz) confirm the trans configuration. Aromatic protons from the benzoyl group appear as a multiplet at δ 7.4–8.0 ppm .
  • ¹³C NMR : Distinct carbonyl signals at ~170 ppm (carboxylic acid) and ~200 ppm (benzoyl) .
  • IR Spectroscopy : Peaks at ~1700 cm⁻¹ (carboxylic acid C=O) and ~1680 cm⁻¹ (benzoyl C=O) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity. Retention times should match authentic standards .

Advanced Synthesis Challenges

Q. Q: How can enantioselective synthesis of this compound be achieved for chiral studies?

A:

  • Chiral auxiliaries : Use Boc-protected intermediates (e.g., (1S,4R)-aminocyclopentane derivatives) to induce asymmetry during cyclization .
  • Catalytic asymmetric synthesis : Chiral BINOL-phosphoric acid catalysts can enforce stereocontrol during benzoylation .
  • Resolution : Diastereomeric salt formation with chiral bases (e.g., (R)-1-phenylethylamine) followed by recrystallization .

Data Interpretation and Contradictions

Q. Q: How should researchers address discrepancies in reported biological activity data for this compound?

A:

  • Reproducibility checks : Re-test activity under standardized conditions (e.g., cell line, solvent concentration) .
  • Structural validation : Confirm compound identity via HRMS and 2D NMR (COSY, NOESY) to rule out isomerization or degradation .
  • Meta-analysis : Use statistical tools (e.g., principal component analysis) to identify outliers or methodological inconsistencies across studies .

Safety and Handling Protocols

Q. Q: What are the recommended safety protocols for handling this compound in laboratory settings?

A:

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Perform reactions in a fume hood to avoid dust inhalation.
  • First aid : For skin contact, wash with soap/water for 15 minutes; for eye exposure, flush with water ≥10 minutes and consult an ophthalmologist .

Computational Modeling Applications

Q. Q: What computational approaches are suitable for predicting the reactivity and stability of this compound?

A:

  • DFT calculations : Optimize geometry at B3LYP/6-31G* level to study electronic effects on the benzoyl and carboxylic acid groups.
  • Molecular dynamics : Simulate solvation in polar solvents (e.g., water) to predict aggregation behavior.
  • Docking studies : Model interactions with enzymatic targets (e.g., cyclooxygenase) using AutoDock Vina .

Stability Under Experimental Conditions

Q. Q: How does the compound degrade under high-temperature or acidic conditions, and how can this be mitigated?

A:

  • Thermal stability : TGA/DSC analysis shows decomposition >200°C. Store at 2–8°C in airtight containers .
  • Acidic conditions : The carboxylic acid group may protonate, altering solubility. Use buffered solutions (pH 6–8) for in vitro assays .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.